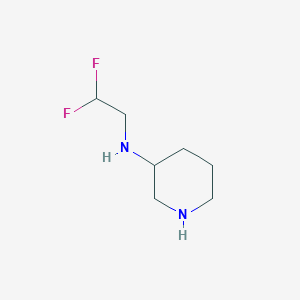

N-(2,2-difluoroethyl)piperidin-3-amine

Description

Table 1: Key Structural and Physicochemical Properties

The compound’s three-dimensional conformation adopts a chair-like piperidine ring, with the difluoroethyl group occupying an equatorial position to minimize steric strain. This spatial arrangement optimizes interactions with hydrophobic enzyme pockets while maintaining solubility via fluorine’s polar hydrophobicity.

Historical Context in Heterocyclic Chemistry

Piperidine derivatives have been integral to organic chemistry since the isolation of piperidine itself in 1850 by Thomas Anderson. Early synthetic efforts focused on hydrogenating pyridine or deriving analogs from natural alkaloids like piperine. However, the introduction of fluorine substituents into heterocycles emerged as a transformative strategy in the late 20th century, driven by advances in fluorination methodologies and the recognition of fluorine’s bioisosteric potential.

This compound exemplifies modern innovations in heterocyclic synthesis. The Royal Society of Chemistry’s Heterocyclic and Synthesis Group, established in 1967, has catalyzed progress in fluorinated piperidine chemistry through symposia and collaborative research. For instance, the 2024 Lakeland Symposium highlighted fluorinated amines as key intermediates for oncology therapeutics, reflecting this compound’s relevance.

Historically, piperidine derivatives were limited by high basicity (pKa ~10–11), which impeded cellular uptake and target selectivity. The incorporation of fluorine atoms at strategic positions, as seen in this compound, addressed these challenges by lowering the amine pKa to ~8.2, thereby improving pharmacokinetic profiles. This innovation aligns with broader trends in medicinal chemistry, where fluorination has become a cornerstone of drug design.

Role of Fluorine Substituents in Bioactive Molecules

Fluorine’s unique electronegativity, small atomic radius, and metabolic stability make it indispensable in optimizing bioactive molecules. In this compound, the difluoroethyl group exerts three primary effects:

- Basicity Modulation : Fluorine’s electron-withdrawing inductive effect reduces the amine’s pKa, enhancing membrane permeability and reducing off-target interactions. Comparative studies show that β,β-difluoroethyl analogs exhibit 10-fold greater cellular potency than non-fluorinated counterparts in enzyme inhibition assays.

- Lipophilicity Adjustment : The difluoroethyl group increases logP by ~0.5 units compared to unsubstituted ethylamines, balancing solubility and tissue penetration.

- Conformational Restriction : Fluorine’s steric and electronic effects stabilize specific rotamers, favoring bioactive conformations during target binding.

Table 2: Impact of Fluorination on Piperidine Derivatives

| Compound | pKa | Cellular Potency (EC₅₀, μM) | LogP |

|---|---|---|---|

| Piperidine (unsubstituted) | 10.9 | >10 | 0.8 |

| N-Ethylpiperidine | 9.7 | 2.5 | 1.3 |

| N-(2,2-Difluoroethyl)piperidine | 8.2 | 0.02 | 2.1 |

| N-(2,2,2-Trifluoroethyl)piperidine | 7.6 | 0.03 | 2.4 |

Data adapted from EZH2 inhibitor studies and fluorine substituent analyses.

The compound’s difluoroethyl group also mitigates oxidative metabolism, as evidenced by microsomal stability assays showing <20% degradation after 60 minutes. This stability stems from fluorine’s resistance to cytochrome P450-mediated oxidation, a feature leveraged in prodrug design and long-acting therapeutics.

Properties

Molecular Formula |

C7H14F2N2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)piperidin-3-amine |

InChI |

InChI=1S/C7H14F2N2/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10-11H,1-5H2 |

InChI Key |

AAXVQBBXJUMRBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoroethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method is the nucleophilic substitution reaction where piperidin-3-amine reacts with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-difluoroethyl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Piperidin-3-amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)piperidin-3-amine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring System Variations

The following table summarizes key structural and inferred properties of N-(2,2-difluoroethyl)piperidin-3-amine and its analogs:

Key Observations:

Pharmacological Implications (Inferred)

- Target Binding : Piperidine derivatives often act as central nervous system (CNS) agents or enzyme inhibitors. The 2,2-difluoroethyl group’s electronegativity may enhance hydrogen bonding or dipole interactions with target proteins.

- Metabolic Profile: Fluorination generally reduces cytochrome P450-mediated metabolism, suggesting improved metabolic stability for this compound compared to non-fluorinated piperidines .

Biological Activity

N-(2,2-difluoroethyl)piperidin-3-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a difluoroethyl substituent at the nitrogen atom. Its molecular formula is CHFN, and it has a molecular weight of approximately 200.66 g/mol. The presence of the difluoroethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may modulate receptor activity or enzyme functions, leading to various physiological effects. The difluoroethyl group is believed to enhance binding affinity to certain enzymes or receptors, which can result in altered biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating a series of compounds for their activity against gram-positive bacteria and mycobacteria, derivatives similar to this compound were shown to possess comparable or superior efficacy to clinically used antibiotics like ampicillin and rifampicin .

| Compound | Activity (MIC in µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Similar Derivative 1 | 0.5 | Mycobacterium tuberculosis |

| Similar Derivative 2 | 16 | Enterococcus faecalis |

These findings suggest that the compound might be effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

Cytotoxicity

The cytotoxic profile of this compound has also been assessed in various cancer cell lines. Studies indicate that while some derivatives exhibit potent antibacterial activity, they also show low cytotoxicity towards primary mammalian cells . This selective toxicity is crucial for therapeutic applications as it minimizes harm to normal cells while targeting pathogenic ones.

Study on Structure-Activity Relationships (SAR)

A recent investigation into the structure-activity relationships (SAR) of piperidine derivatives highlighted the importance of substituents like the difluoroethyl group in enhancing biological activity. The study found that modifications at the piperidine nitrogen can significantly affect both potency and selectivity against various microbial strains .

Comparative Analysis with Analogous Compounds

Comparative studies with similar compounds such as N-(2-fluoroethyl)piperidin-3-amine revealed that the difluoroethyl substituent imparts unique chemical properties that enhance binding affinity and biological efficacy. For instance, while N-(2-fluoroethyl) derivatives showed moderate activity against certain bacteria, the difluoroethyl variant demonstrated significantly improved potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.